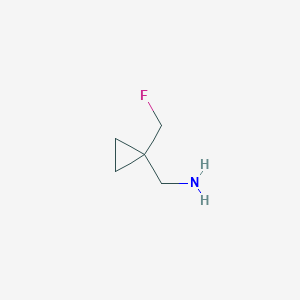
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine
Übersicht
Beschreibung
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine, also known as TFEB, is a trifluoromethyl-containing amine that has been widely used in the scientific research field. It is a versatile compound that has been used in a variety of applications, including as a reagent, catalyst, and solvent. TFEB has been used in a wide range of scientific research areas, including organic synthesis, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Organosoluble Fluorinated Polyimides
A novel trifluoromethyl-substituted bis(ether amine) monomer was synthesized, leading to the development of highly soluble fluorinated polyimides. These polyimides are characterized by their solubility in organic solvents, ability to form transparent films, high glass-transition temperatures, stability under thermal conditions, low dielectric constants, and minimal water uptake. They exhibit potential applications in electronic and optical materials due to their unique properties (Chung, Tzu, & Hsiao, 2006).
Synthesis and Structural Analysis
The synthesis and structural analysis of trifluoromethyl-substituted compounds have been explored, demonstrating the versatility of trifluoromethyl groups in chemical synthesis. Studies include the synthesis of pyrazoles and their structural characterization, providing insights into the electronic and structural effects of trifluoromethyl groups (Flores et al., 2018).
Microwave-Assisted Synthesis of Fused Heterocycles
Research on microwave-assisted synthesis has led to the development of trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles. This method highlights the use of trifluoromethyl groups in creating complex heterocyclic structures, which could have implications for pharmaceutical and material science applications (Shaaban, 2008).
Fluorinated Aminoketenimines and Furan Derivatives
The reaction between tert-butyl isocyanide and trifluoro diones has been investigated, leading to the isolation of fluorinated aminoketenimines. These compounds undergo cyclization reactions to produce new trifluoromethylated furan derivatives, indicating potential routes for synthesizing organofluorine compounds with interesting biological or material properties (Mosslemin et al., 2004).
Synthesis of Trifluoromethylated Amines
The Lewis acid-catalyzed deamination of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane has been utilized to form trifluoromethylated alkynylamines, homoallylic amines, and cyanoamines. This method underscores the synthetic utility of trifluoromethyl groups in creating compounds that could be valuable in medicinal chemistry and material sciences (Xu & Dolbier, 2000).
Wirkmechanismus
Target of Action
The compound could potentially interact with various biological targets, such as enzymes or receptors, depending on its structure and functional groups. The trifluoroethyl group, for example, is often used in medicinal chemistry to improve the metabolic stability of a drug .
Mode of Action
The compound might bind to its target, causing a conformational change that alters the target’s activity. The presence of the trifluoroethyl group could influence the compound’s binding affinity and selectivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. The trifluoroethyl group could potentially enhance the compound’s metabolic stability .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6N/c7-5(8,9)1-4(3-13)2-6(10,11)12/h4H,1-3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAYRHHTEWWHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(F)(F)F)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472467.png)
![7-Fluoro-5-azaspiro[2.4]heptane](/img/structure/B1472470.png)
![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472472.png)




![3-(Piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472480.png)
![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)


